

Application Notes and Protocols for Staining Fixed Cells with Coumarin 500

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Coumarin 500	
Cat. No.:	B1217158	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin 500 is a highly fluorescent dye belonging to the coumarin family, known for its strong emission in the blue-green region of the visible spectrum.[1] Its photophysical properties, including a significant Stokes shift and good quantum yield in various solvents, make it a valuable tool for fluorescence microscopy and other biological imaging applications. These application notes provide detailed protocols for the use of Coumarin 500 as a fluorescent stain for fixed cells, enabling clear visualization of cellular morphology. The protocols outlined below are intended as a starting point and may require optimization for specific cell types and experimental conditions.

Data Presentation

The successful application of **Coumarin 500** for fluorescent staining of fixed cells is dependent on its photophysical properties. The following table summarizes key quantitative data for **Coumarin 500**.



Parameter	Value	Source(s)
Molecular Formula	C12H10F3NO2	[1]
Molecular Weight	257.21 g/mol	[1]
Excitation Maximum (\(\lambda\)ex)	~390 nm	[1]
Emission Maximum (λem)	~504 nm (in Methanol)	[2]
Quantum Yield (Φf)	0.681 (in Methanol)	[1]
Solubility	Soluble in organic solvents like methanol, ethanol, and DMSO.	[1][2]
Recommended Filter Set	DAPI or equivalent UV excitation filter	

Experimental Protocols

This section provides detailed methodologies for preparing and staining fixed cells with **Coumarin 500**. Two common methods for fixation and permeabilization are presented: paraformaldehyde fixation with detergent permeabilization and methanol fixation/permeabilization.

Protocol 1: Paraformaldehyde (PFA) Fixation and Detergent Permeabilization

This protocol is recommended for preserving cellular morphology and is compatible with subsequent immunofluorescence staining.

Materials:

- Cells cultured on coverslips or in imaging plates
- Phosphate-Buffered Saline (PBS), pH 7.4
- 4% Paraformaldehyde (PFA) in PBS (prepare fresh)
- 0.1% Triton™ X-100 in PBS



- Coumarin 500 stock solution (1-10 mM in DMSO)
- · Antifade mounting medium

Procedure:

- Cell Preparation:
 - Gently wash the cells twice with PBS to remove culture medium.
- Fixation:
 - Add 4% PFA in PBS to the cells, ensuring they are fully covered.
 - Incubate for 15-20 minutes at room temperature.[3]
 - Aspirate the PFA solution and wash the cells three times with PBS for 5 minutes each.
- Permeabilization:
 - Add 0.1% Triton™ X-100 in PBS to the fixed cells.
 - Incubate for 10-15 minutes at room temperature.[3]
 - Aspirate the permeabilization solution and wash the cells twice with PBS.
- Staining:
 - \circ Prepare the **Coumarin 500** working solution by diluting the stock solution in PBS to a final concentration of 1-10 μ M. The optimal concentration should be determined empirically for each cell type.
 - Add the staining solution to the cells and incubate for 30-60 minutes at room temperature, protected from light.
- Washing:
 - Aspirate the staining solution.



- Wash the cells three times with PBS for 5 minutes each, protected from light.
- Mounting:
 - Mount the coverslip onto a microscope slide using a drop of antifade mounting medium.
 - Seal the edges of the coverslip to prevent drying.
- · Imaging:
 - Image the stained cells using a fluorescence microscope equipped with a DAPI filter set or other appropriate filters for UV excitation and blue-green emission.

Protocol 2: Methanol Fixation and Permeabilization

This method is faster as it combines fixation and permeabilization in a single step. However, it can alter cell morphology and may not be suitable for all applications.

Materials:

- · Cells cultured on coverslips or in imaging plates
- Phosphate-Buffered Saline (PBS), pH 7.4
- Ice-cold 100% Methanol
- Coumarin 500 stock solution (1-10 mM in DMSO)
- · Antifade mounting medium

Procedure:

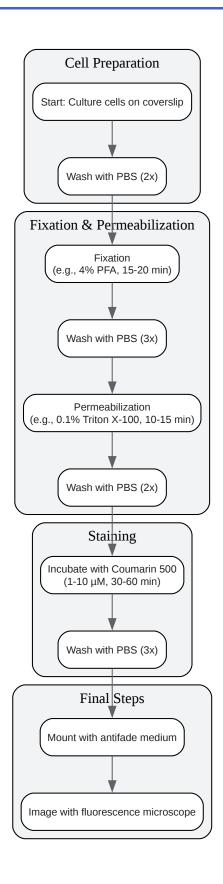
- · Cell Preparation:
 - Gently wash the cells twice with PBS.
- Fixation and Permeabilization:
 - Aspirate the PBS and add ice-cold 100% methanol to the cells.



- o Incubate for 10 minutes at -20°C.
- Aspirate the methanol and wash the cells three times with PBS.
- Staining:
 - \circ Prepare the **Coumarin 500** working solution by diluting the stock solution in PBS to a final concentration of 1-10 μ M.
 - Add the staining solution and incubate for 30-60 minutes at room temperature, protected from light.
- Washing:
 - Aspirate the staining solution.
 - Wash the cells three times with PBS for 5 minutes each, protected from light.
- Mounting:
 - Mount the coverslip onto a microscope slide with a drop of antifade mounting medium.
 - Seal the edges of the coverslip.
- Imaging:
 - Image using a fluorescence microscope with a DAPI filter set.

Mandatory Visualization

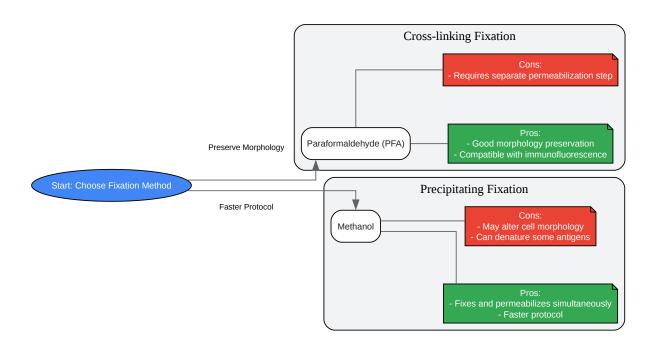




Click to download full resolution via product page

Caption: Experimental workflow for staining fixed cells with **Coumarin 500**.





Click to download full resolution via product page

Caption: Decision tree for selecting a fixation and permeabilization method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. exciton.luxottica.com [exciton.luxottica.com]
- 2. ripublication.com [ripublication.com]
- 3. benchchem.com [benchchem.com]







 To cite this document: BenchChem. [Application Notes and Protocols for Staining Fixed Cells with Coumarin 500]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1217158#staining-protocols-for-fixed-cells-with-coumarin-500]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com